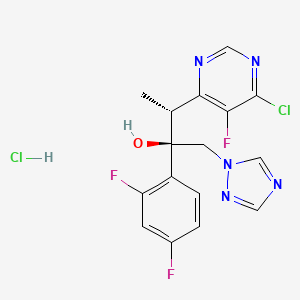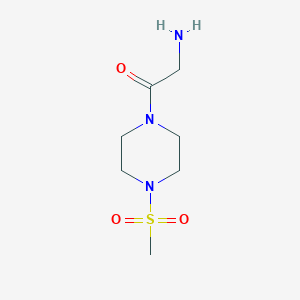![molecular formula C13H14N2O B1460794 4-[(2-Pyridinylmethoxy)methyl]aniline CAS No. 408368-93-4](/img/structure/B1460794.png)
4-[(2-Pyridinylmethoxy)methyl]aniline
Vue d'ensemble
Description
4-[(2-Pyridinylmethoxy)methyl]aniline, also known as 4-PMMA, is a compound belonging to the group of aromatic amines. It is a colorless to yellowish solid that is soluble in water, ethanol, and other organic solvents. 4-PMMA is a stable compound with a melting point of about 110-112°C and a boiling point of about 215°C. 4-PMMA has a wide range of applications in scientific research, from the synthesis of pharmaceuticals to the study of biochemical and physiological processes.
Applications De Recherche Scientifique
4-[(2-Pyridinylmethoxy)methyl]aniline has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antidepressants. It has also been used in the study of biochemical and physiological processes, such as the mechanism of action of drugs, the effects of drugs on the nervous system, and the regulation of gene expression. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline has been used in the study of the structure and function of proteins, the activity of enzymes, and the structure-activity relationships of drugs.
Mécanisme D'action
The mechanism of action of 4-[(2-Pyridinylmethoxy)methyl]aniline is not well-understood. However, it is believed that 4-[(2-Pyridinylmethoxy)methyl]aniline acts as an agonist at certain receptors, such as serotonin and GABA receptors, which are involved in the regulation of neurotransmitter release. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-Pyridinylmethoxy)methyl]aniline are not well-understood. However, it has been shown to have anticonvulsant, antidepressant, and anti-inflammatory effects in laboratory studies. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline has been shown to have neuroprotective effects, which may be due to its ability to inhibit monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[(2-Pyridinylmethoxy)methyl]aniline in laboratory experiments is its stability and solubility in a variety of solvents. This makes it easy to use in a variety of experiments. However, there are some limitations to using 4-[(2-Pyridinylmethoxy)methyl]aniline in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline is a relatively toxic compound and should be handled with caution.
Orientations Futures
The potential future directions for 4-[(2-Pyridinylmethoxy)methyl]aniline research include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. In addition, further research could be conducted on its effects on the nervous system, its ability to modulate gene expression, and its potential as a drug delivery system. Finally, further research could be conducted on its potential toxicity and the development of methods to reduce its toxicity.
Propriétés
IUPAC Name |
4-(pyridin-2-ylmethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-6-4-11(5-7-12)9-16-10-13-3-1-2-8-15-13/h1-8H,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRSAXLWJPTXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Pyridinylmethoxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



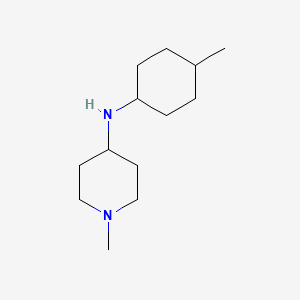
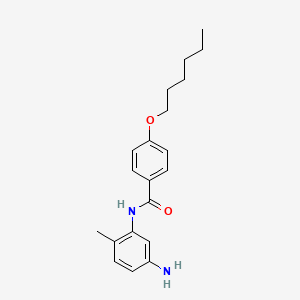
![1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1460714.png)
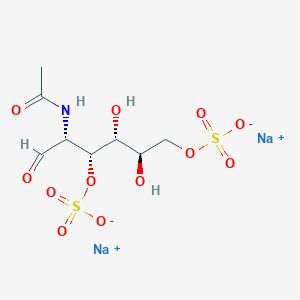

![N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1460720.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline](/img/structure/B1460721.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1460722.png)
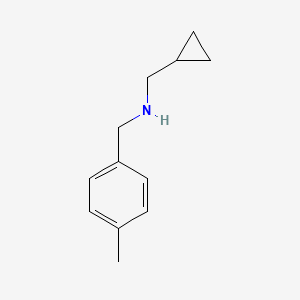
![N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1460724.png)
![1-propyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460725.png)
![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1460726.png)
